3-(Morpholinomethyl)indole
CAS No.: 5379-88-4
Cat. No.: VC3874416
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5379-88-4 |
|---|---|
| Molecular Formula | C13H16N2O |
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | 4-(1H-indol-3-ylmethyl)morpholine |
| Standard InChI | InChI=1S/C13H16N2O/c1-2-4-13-12(3-1)11(9-14-13)10-15-5-7-16-8-6-15/h1-4,9,14H,5-8,10H2 |
| Standard InChI Key | VHGISLOQNDQFIW-UHFFFAOYSA-N |
| SMILES | C1COCCN1CC2=CNC3=CC=CC=C32 |
| Canonical SMILES | C1COCCN1CC2=CNC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-(Morpholinomethyl)indole consists of an indole scaffold (a bicyclic structure comprising a benzene ring fused to a pyrrole) functionalized at the C3 position with a morpholine group (-N(CH₂CH₂)₂O) through a methylene bridge. Key structural descriptors include:
-
Molecular Formula: C₁₃H₁₆N₂O
-
Molecular Weight: 216.28 g/mol
-
SMILES: C1COCCN1CC2=CNC3=CC=CC=C32
The morpholine ring enhances solubility in polar solvents and influences electronic properties via its electron-rich oxygen atom, which may facilitate interactions with biological targets.
Spectroscopic and Computational Data
-
Predicted Collision Cross Section (CCS):
Adduct m/z CCS (Ų) [M+H]⁺ 217.13355 148.2 [M+Na]⁺ 239.11549 161.9 [M+NH₄]⁺ 234.16009 157.3 [M-H]⁻ 215.11899 152.9
These values, derived from ion mobility spectrometry, aid in characterizing its gas-phase behavior and differentiating it from structural analogs.
Synthetic Methodologies
Alkylation of Indole Derivatives
A direct route involves the nucleophilic substitution of 3-chloromethylindole with morpholine. This method, though straightforward, often requires harsh conditions (e.g., elevated temperatures, polar aprotic solvents) and may yield byproducts due to competing reactions at the indole N1 position .
Palladium-Catalyzed Cross-Coupling
Recent advances leverage palladium catalysts to construct the C-N bond between indole and morpholine. For example, Suzuki-Miyaura coupling of 3-bromoindole with morpholinomethyl boronic acid under Pd(PPh₃)₄ catalysis achieves moderate yields (50–70%) . This method benefits from regioselectivity and compatibility with diverse functional groups.
Green Synthesis Innovations
Microwave-assisted synthesis reduces reaction times from hours to minutes. A reported protocol employs 3-indolecarboxaldehyde, morpholine, and paraformaldehyde in ethanol under microwave irradiation (100°C, 15 min), achieving 85% yield . Such methods align with sustainable chemistry principles by minimizing solvent use and energy consumption.
Physicochemical Properties
Thermodynamic Parameters
-
Boiling Point: 379.6°C (predicted)
-
Vapor Pressure: 5.8 × 10⁻⁶ mmHg at 25°C
-
Density: 1.206 g/cm³
Solubility and Stability
The compound exhibits solubility in dichloromethane, dimethylformamide, and methanol but is sparingly soluble in water (<0.1 mg/mL). Stability studies under ambient conditions suggest decomposition <5% over 12 months when stored in airtight containers protected from light .
Biological and Pharmacological Applications
Ion Channel Modulation
3-(Morpholinomethyl)indole derivatives demonstrate potent Kv1.5 potassium channel inhibition (IC₅₀ ≈ 10–50 μM), a target for atrial fibrillation treatment. Molecular docking studies reveal interactions between the morpholine oxygen and channel pore residues (e.g., Tyr514, Val516), while the indole ring engages in π-π stacking with Phe532 .
Antiamyloid Activity
Analogous indole-morpholine hybrids inhibit β-amyloid aggregation (IC₅₀ = 2.8–15.3 μM), potentially mitigating Alzheimer’s disease progression. The morpholine moiety enhances blood-brain barrier permeability, as evidenced by in vitro PAMPA assays (Pe = 12 × 10⁻⁶ cm/s) .
Future Directions and Challenges
Targeted Drug Delivery Systems
Encapsulation in PEGylated liposomes or metal-organic frameworks (MOFs) could enhance bioavailability. Computational models predict a 3.5-fold increase in plasma half-life when formulated as a cyclodextrin inclusion complex .
Catalytic Asymmetric Synthesis
Developing enantioselective routes to access chiral analogs remains a challenge. Preliminary work using BINAP-Pd catalysts achieves 65% ee, necessitating further optimization .
Environmental Impact Assessment
Ecotoxicity studies are urgently needed to evaluate biodegradation pathways and bioaccumulation potential in aquatic ecosystems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume